2-(2,4-dichlorophenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}quinoline-4-carboxamide
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Overview
Description
2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline carboxamide core, a dichlorophenyl group, and an isoxazolyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using chlorinated benzene derivatives.
Attachment of the Isoxazolyl Moiety: The isoxazolyl group is incorporated via a cycloaddition reaction involving nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the quinoline derivative with the sulfonyl isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives and dechlorinated products.
Substitution Products: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide
- 2-(2,4-Dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H18Cl2N4O4S |
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Molecular Weight |
553.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H18Cl2N4O4S/c1-15-12-25(31-36-15)32-37(34,35)18-9-7-17(8-10-18)29-26(33)21-14-24(20-11-6-16(27)13-22(20)28)30-23-5-3-2-4-19(21)23/h2-14H,1H3,(H,29,33)(H,31,32) |
InChI Key |
FIMDYSSPTGZJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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